molecular formula C8H10FN B3118073 4-Fluoro-n,2-dimethylaniline CAS No. 2307299-74-5

4-Fluoro-n,2-dimethylaniline

Cat. No.: B3118073
CAS No.: 2307299-74-5
M. Wt: 139.17 g/mol
InChI Key: JWQUBAUGVPTBAE-UHFFFAOYSA-N
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Description

4-Fluoro-n,2-dimethylaniline is an organic compound with the molecular formula C8H10FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom and two methyl groups. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .

Mechanism of Action

Target of Action

4-Fluoro-2,N-dimethylaniline is a chemical compound with the molecular formula C8H10FN It is often used as an intermediate in chemical reactions , suggesting that it may interact with various molecular targets depending on the specific context of its use.

Mode of Action

The exact mode of action of 4-Fluoro-2,N-dimethylaniline is not well-documented. As an intermediate, its role may vary widely depending on the specific chemical reactions in which it is involved. It’s important to note that the presence of the fluorine atom in the molecule could influence its reactivity and interactions with other compounds .

Biochemical Pathways

Fluorinated heterocycles, which include compounds like 4-fluoro-2,n-dimethylaniline, have been reported to exhibit anticancer and antimicrobial activities . This suggests that they may interact with biochemical pathways related to cell growth and microbial metabolism.

Pharmacokinetics

The presence of a fluorine atom in the molecule could potentially affect its pharmacokinetic properties, as fluorine is known to influence factors such as lipophilicity and metabolic stability .

Result of Action

Some fluorinated heterocycles have been found to exhibit anticancer and antimicrobial activities , suggesting that 4-Fluoro-2,N-dimethylaniline could potentially have similar effects.

Action Environment

Factors such as ph, temperature, and the presence of other chemical species could potentially affect its reactivity and stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Fluoro-2,N-dimethylaniline are not fully understood. It is known that this compound can undergo various chemical reactions. For instance, it has been used in the methylation of aromatic and aliphatic amines to methylamines

Cellular Effects

It is known that the methylation of an amine in a drug molecule can have a strong effect on its lipophilicity and potency

Molecular Mechanism

It is known that this compound can participate in chemical reactions such as methylation

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-n,2-dimethylaniline can be synthesized through several methods. One common approach involves the nitration of 4-fluoro-2,6-dimethylaniline followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step employs hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-n,2-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds .

Scientific Research Applications

4-Fluoro-n,2-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2,6-dimethylaniline
  • 4-Fluoro-2,6-dimethylphenylamine
  • 2,6-Dimethyl-4-fluoroaniline

Uniqueness

4-Fluoro-n,2-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and stability compared to other aniline derivatives .

Properties

IUPAC Name

4-fluoro-N,2-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQUBAUGVPTBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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